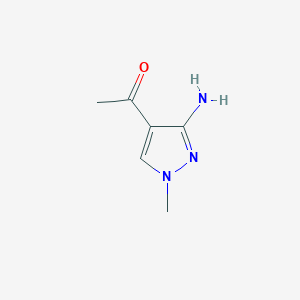
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H-pyrazol-3-amine
- 3-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-isopropyl-1-methyl-1H-pyrazol-3-amine
- (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Uniqueness
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is unique due to its specific functional groups, which confer distinct reactivity and properties The presence of both an amino group and a carbonyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1-(3-amino-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3,(H2,7,8) |
Clé InChI |
DFQZBFYXDVHWQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


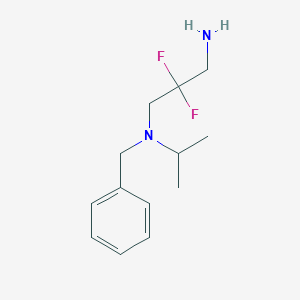
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
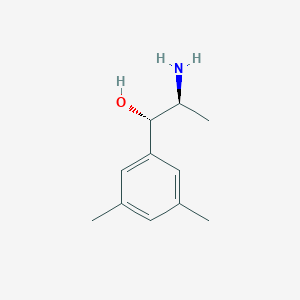

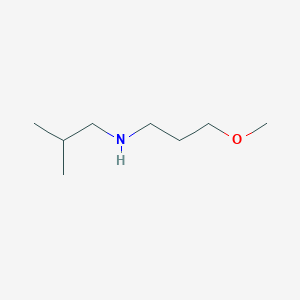
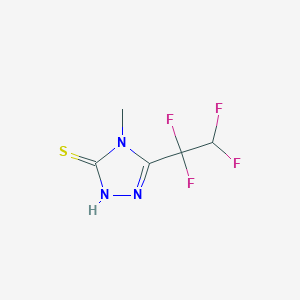
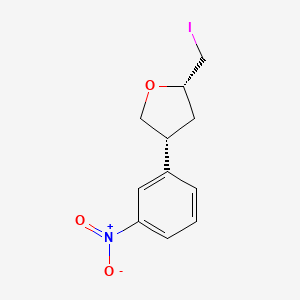
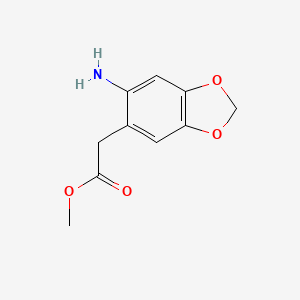
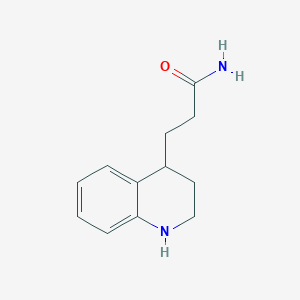
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)


